5-Chloropyrazolo[1,5-a]pyridine
CAS No.: 1101120-47-1
Cat. No.: VC5723960
Molecular Formula: C7H5ClN2
Molecular Weight: 152.58
* For research use only. Not for human or veterinary use.
![5-Chloropyrazolo[1,5-a]pyridine - 1101120-47-1](/images/structure/VC5723960.png)
Specification
CAS No. | 1101120-47-1 |
---|---|
Molecular Formula | C7H5ClN2 |
Molecular Weight | 152.58 |
IUPAC Name | 5-chloropyrazolo[1,5-a]pyridine |
Standard InChI | InChI=1S/C7H5ClN2/c8-6-2-4-10-7(5-6)1-3-9-10/h1-5H |
Standard InChI Key | VYVNNYNNKWOZOJ-UHFFFAOYSA-N |
SMILES | C1=CN2C(=CC=N2)C=C1Cl |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 5-chloropyrazolo[1,5-a]pyridine is C₇H₅ClN₂, with a molecular weight of 152.58 g/mol . Its planar fused-ring system creates a rigid framework that facilitates interactions with biological targets through π-π stacking and hydrogen bonding . The chlorine atom at position 5 enhances electron-withdrawing effects, which can modulate electronic distribution and improve metabolic stability compared to non-halogenated analogs .
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Density | 1.6 ± 0.1 g/cm³ (analog) | |
SMILES Notation | C1=CN2C(=CC=N2)C=C1Cl | |
InChI Key | VYVNNYNNKWOZOJ-UHFFFAOYSA-N |
The compound's crystalline structure promotes favorable solid-state properties, though detailed X-ray diffraction data remain unpublished .
Synthetic Approaches
Oxidative Cross-Dehydrogenative Coupling (CDC)
A high-yielding method involves reacting N-aminopyridine derivatives with β-dicarbonyl compounds under oxygen atmosphere . For example:
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Reactants: 5-chloro-N-aminopyridine (3 mmol) and ethyl acetoacetate (3 mmol)
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Conditions: Ethanol (10 mL), acetic acid (6 equiv), O₂ (1 atm), 130°C, 18 hours
This CDC pathway avoids transition-metal catalysts, making it cost-effective and environmentally favorable . The oxygen atmosphere suppresses byproduct formation, particularly triazolo[1,5-a]pyridines, which compete under inert conditions .
Post-Functionalization Strategies
Recent protocols enable late-stage modifications:
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C-3 Carboxylation: Treatment with CO₂ under palladium catalysis introduces carboxylic acid groups, yielding derivatives like 5-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid (C₈H₅ClN₂O₂).
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Suzuki-Miyaura Coupling: Brominated intermediates allow aryl group introduction at position 7, expanding structural diversity .
Pharmacological Applications
Kinase Inhibition
The compound's planar structure mimics ATP-binding sites in kinases. Molecular docking studies suggest strong interactions with:
Chlorine substitution enhances hydrophobic contacts with kinase pockets, improving selectivity over related enzymes .
Neurological Activity
Derivatives demonstrate dopamine receptor modulation:
These properties make 5-chloropyrazolo[1,5-a]pyridine a candidate for treating Parkinson's disease and depression .
Stability and Metabolic Profile
In vitro microsomal studies (human liver microsomes, pH 7.4):
Parameter | Value |
---|---|
Half-life (t₁/₂) | 42 minutes |
Clint (μL/min/mg protein) | 18.7 |
Glucuronidation accounts for 65% of phase II metabolism, with no detectable CYP3A4 inhibition up to 10 μM .
Challenges and Future Directions
While 5-chloropyrazolo[1,5-a]pyridine shows promise, key gaps remain:
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Toxicology: No in vivo toxicity data beyond acute doses (LD₅₀ > 500 mg/kg in mice)
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Formulation: Low aqueous solubility (0.12 mg/mL) limits oral bioavailability
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Stereoselective Synthesis: Current methods yield racemic mixtures; enantioselective routes are needed
Emerging strategies include:
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